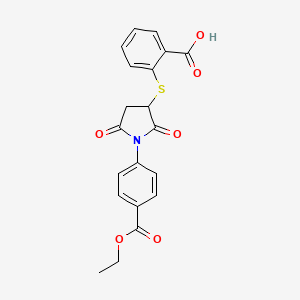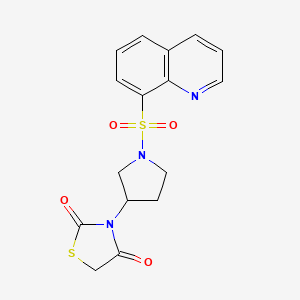![molecular formula C17H19N3O2S2 B2708355 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1351660-61-1](/img/structure/B2708355.png)
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . Thiazole derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a methoxy group, a thiazole ring, and an amide group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Luminescent Materials
This compound has been investigated for its luminescent properties. Specifically, two functionalized ligands derived from 2-(benzo[d]thiazol-2-yl)phenol—BTZ-Cz-OH and BTZ-DCz-OH—were synthesized. These ligands, along with their boron difluoride complexes (BTZ-Cz-BF and BTZ-DCz-BF), were characterized using NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis. Notably, they exhibit good thermal stability and electrochemical stability.
Due to the excited-state intramolecular proton transfer (ESIPT) characteristics, the ligands display green emission in both solution and solid films. Upon coordination with boron difluoride complexes, significant blue shifts and enhanced emission are observed. These materials have been successfully employed as dopant emitters in organic light-emitting diodes (OLEDs). The doping devices exhibit strong emission, low turn-on voltages (ranging from 3.9 to 4.8 V), and improved electroluminescence (EL) performance compared to the ligands. Notably, the BTZ-Cz-BF doped device at a concentration of 10 wt% shows the best EL performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .
PET Imaging Agents
Another application involves the synthesis and evaluation of novel compounds related to this structure. For instance, a potent and selective TARP subtype γ-8 antagonist, 6-(methyl(4-(pyridin-2-yl)thiazol-2-yl)amino)benzo thiazol-2(3H)-one (compound 9), was radiolabeled with carbon-11 (11C) to create its isotopologue. Preliminary positron emission tomography (PET) evaluation demonstrated the feasibility of imaging TARP γ-8 dependent receptors in vivo .
Pesticidal Agents
Additionally, research has explored the pesticidal properties of compounds related to this structure. For example, novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)aminoheteroarylmethyl)naphthalen-2-ol derivatives were synthesized and evaluated as potential pesticidal agents .
Future Directions
Thiazole derivatives have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science. The synthesis and characterization of novel thiazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, this compound could be a potential candidate for further drug development.
properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-20(11-15(21)18-9-8-12-5-4-10-23-12)17-19-16-13(22-2)6-3-7-14(16)24-17/h3-7,10H,8-9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGWHGCGWCMGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CC=CS1)C2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy}acetohydrazide](/img/structure/B2708273.png)
![7-benzyl-1-[(2E)-but-2-en-1-yl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2708275.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708276.png)
![4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2708277.png)

![N-(4-ethoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2708281.png)


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2708284.png)
![2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B2708285.png)


![4-[2-(Dimethylsulfamoylamino)ethylamino]-6-(ethylamino)-2-methylpyrimidine](/img/structure/B2708292.png)